

Ido-IN-14 discovery and synthesis

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Compound of Interest

Compound Name: *Ido-IN-14*
Cat. No.: *B13913647*

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An In-Depth Technical Guide on the Discovery and Synthesis of **Ido-IN-14** (IDO5L)

Introduction

Ido-IN-14, also known as IDO5L, is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical regulator of immune responses and is implicated in the immune evasion mechanisms of various cancers.[2][3] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells.[3][4] The overexpression of IDO1 in tumor cells and antigen-presenting cells is associated with poor prognosis in several cancer types.[4] Consequently, the development of IDO1 inhibitors like **Ido-IN-14** represents a promising therapeutic strategy in oncology, often explored in combination with other immunotherapies such as checkpoint inhibitors.[2][5]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **Ido-IN-14**, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data

The following table summarizes the key quantitative data for **Ido-IN-14** (IDO5L).

Parameter	Value	Reference
Chemical Name	4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide	[1]
Molecular Formula	C ₉ H ₇ ClFN ₅ O ₂	[6]
Molecular Weight	271.64 g/mol	[6]
IDO1 IC ₅₀	Low nanomolar	[1]

Experimental Protocols

Synthesis of Ido-IN-14 (IDO5L)

The synthesis of **Ido-IN-14** involves a multi-step process, beginning with the formation of the 1,2,5-oxadiazole core, followed by coupling with the substituted aniline.[1]

Step 1: Synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride

- Preparation of 2-hydroxyiminopropanedinitrile: Malononitrile is reacted with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in water or methanol to yield 2-hydroxyiminopropanedinitrile.[7]
- Cyclization to 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboxamidine: The resulting 2-hydroxyiminopropanedinitrile is cyclized with hydroxylamine hydrochloride in water to form 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboxamidine.[7]
- Chlorination: The amidoxime is then treated with a chlorinating agent to produce the carboximidoyl chloride intermediate.

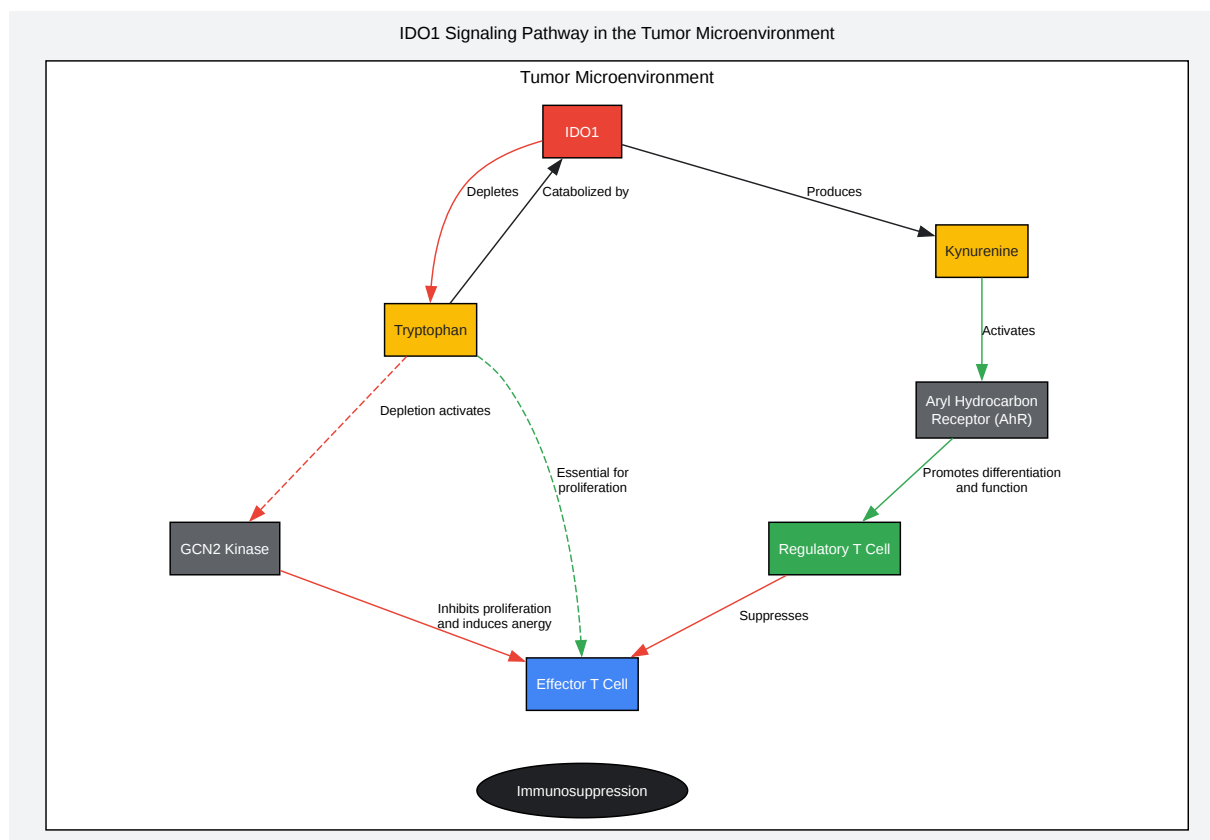
Step 2: Coupling Reaction

- Reaction Mixture: 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is reacted with 3-chloro-4-fluoroaniline in ethanol.[1]
- Base Addition: A solution of sodium bicarbonate (NaHCO₃) in water is added to the reaction mixture.[1]

- **Reaction Conditions:** The mixture is stirred at a temperature ranging from room temperature to 60°C for 1 hour.[1]
- **Work-up and Purification:** The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The final product, **Ido-IN-14**, is obtained after purification.[1]

Visualizations

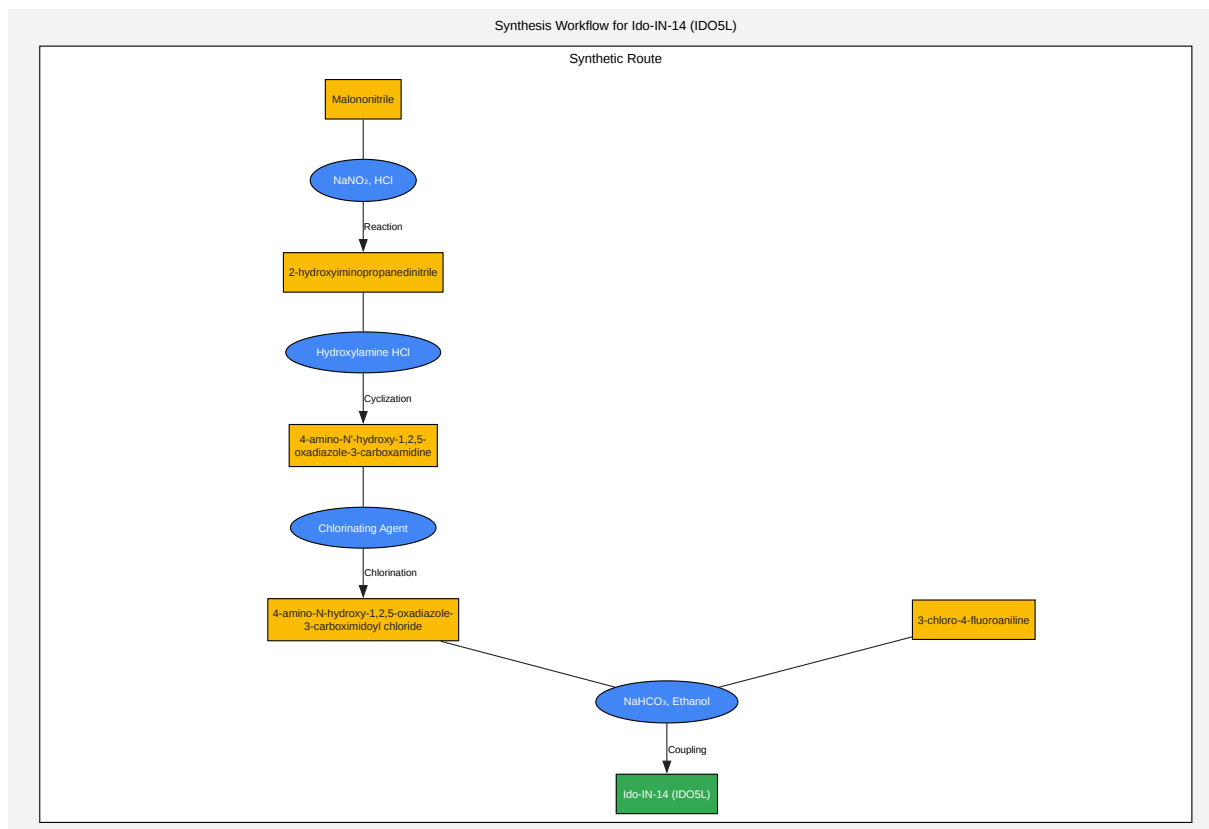
IDO1 Signaling Pathway



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Caption: The IDO1 pathway promotes immune evasion in cancer.

Experimental Workflow for Ido-IN-14 Synthesis



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Caption: A streamlined workflow for the chemical synthesis of **Ido-IN-14**.

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